molecular formula C18H26N18O3 B12757134 6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione CAS No. 72437-38-8

6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione

Katalognummer: B12757134
CAS-Nummer: 72437-38-8
Molekulargewicht: 542.5 g/mol
InChI-Schlüssel: OKHJTXJMJBYQHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine involves multiple steps. One common method includes the nucleophilic substitution of phenylhydrazine with disubstituted amidine in the presence of sodium methoxide in methanol, followed by refluxing with dimethyl oxalate . Another approach involves the reaction of 2,4-diamino-6-phenyl-1,3,5-triazine with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include microwave-assisted synthesis, solid-phase synthesis, and multicomponent one-pot reactions . These methods are designed to be efficient and cost-effective, making the compound accessible for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, dimethyl oxalate, phenylhydrazine, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups and properties .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s multiple amino groups and triazine rings allow it to form strong interactions with various biological molecules, leading to its antimicrobial and antiviral effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine is unique due to its multiple triazine rings and amino groups, which provide it with versatile chemical reactivity and potential for various applications. Its structure allows for strong interactions with biological molecules, making it a promising candidate for drug development and other scientific research .

Eigenschaften

CAS-Nummer

72437-38-8

Molekularformel

C18H26N18O3

Molekulargewicht

542.5 g/mol

IUPAC-Name

6-[4,6-bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C15H23N15.C3H3N3O3/c16-10-22-7(23-11(17)28-10)3-1-2-6(9-26-14(20)30-15(21)27-9)4-5-8-24-12(18)29-13(19)25-8;7-1-4-2(8)6-3(9)5-1/h6H,1-5H2,(H4,16,17,22,23,28)(H4,18,19,24,25,29)(H4,20,21,26,27,30);(H3,4,5,6,7,8,9)

InChI-Schlüssel

OKHJTXJMJBYQHZ-UHFFFAOYSA-N

Kanonische SMILES

C(CC1=NC(=NC(=N1)N)N)CC(CCC2=NC(=NC(=N2)N)N)C3=NC(=NC(=N3)N)N.C1(=O)NC(=O)NC(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.